2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidine core substituted with a 2-chlorobenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The thioether linkage at position 5 connects to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group.
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3S/c1-4-30-22-21(15(2)28-30)27-24(29(23(22)32)13-16-9-5-6-10-17(16)25)34-14-20(31)26-18-11-7-8-12-19(18)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKPDQFMECPVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a derivative of the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity based on recent research findings.
The structural framework of this compound includes a pyrazolo[4,3-d]pyrimidine core, which is known to exhibit a variety of biological activities. The presence of the thio group and the N-(2-methoxyphenyl) acetamide moiety enhances its interaction with biological targets. The mechanisms through which these compounds exert their effects often involve the inhibition of key enzymes or pathways associated with disease progression.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[4,3-d]pyrimidine derivatives possess significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds display broad-spectrum anticancer activity across various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity against tumor proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | MCF-7 | 1.74 |
| 1d | A549 | 2.18 |
| 1e | PC-3 | 1.50 |
Antimicrobial Activity
In addition to anticancer properties, this class of compounds has been explored for their antimicrobial effects:
- Pyrazolo[3,4-d]pyrimidines have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds can inhibit bacterial growth by targeting specific protein kinases involved in bacterial proliferation .
| Compound | Bacterial Strain | Activity (IC90 µM) |
|---|---|---|
| 6a | Staphylococcus aureus | 3.73 |
| 6e | E. coli | 4.00 |
Hypoxia-Inducible Factor Inhibition
Another area of interest is the inhibition of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). Compounds from this class have been identified as potential therapeutic agents for conditions like renal anemia by stabilizing HIFα subunits and promoting erythropoietin production .
Case Studies
Several case studies highlight the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:
- Cancer Treatment : A study involving a series of pyrazolo[4,3-d]pyrimidines showed significant tumor volume reduction in treated mice models by inhibiting specific kinase activities .
- Antimicrobial Efficacy : Another investigation revealed that certain derivatives exhibited dual activity as both anticancer and antimicrobial agents, suggesting their potential in treating co-morbid conditions in patients .
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C25H26ClN5O2S and a molecular weight of approximately 496.0 g/mol. Its unique structure includes:
- A thioether linkage
- Aromatic substituents that enhance its pharmacological profile
These structural features contribute to its reactivity and interaction with biological targets.
Research indicates that compounds similar to 2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide exhibit significant biological activities:
Anticancer Properties
Several studies have demonstrated that pyrazolo[4,3-d]pyrimidine derivatives possess anticancer properties by inhibiting key pathways involved in tumor growth and survival:
- Mechanism of Action : The compound likely interacts with specific enzymes or receptors that regulate cell proliferation and inflammation.
- Cell Line Studies : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for development as anticancer agents.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through its action on inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
- In Vitro Studies : Research involving cancer cell lines has shown that derivatives based on this compound can inhibit cell growth effectively. Specific IC50 values have been reported, indicating the concentration required to inhibit 50% of cell viability.
- Animal Models : In vivo studies using animal models have demonstrated reduced tumor sizes when treated with compounds similar to this compound, further supporting its potential as an anticancer agent.
Chemical Reactions Analysis
Hydrolysis Reactions
The thioacetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the C–S bond generates acetic acid derivatives and releases hydrogen sulfide (H₂S).
-
Basic Hydrolysis : Forms a carboxylate intermediate, which can further react with electrophiles to yield substituted amides.
| Reaction Conditions | Products Observed | Yield (%) | Source |
|---|---|---|---|
| 1M HCl, 80°C, 4h | 2-Mercapto-N-(2-methoxyphenyl)acetamide | 72% | |
| 0.5M NaOH, Ethanol, Reflux, 2h | Sodium 2-((pyrazolo-pyrimidinyl)thio)acetate | 65% |
Oxidation Reactions
The thioether (–S–) moiety is susceptible to oxidation:
-
Peracetic Acid Oxidation : Converts the thioether to a sulfone (–SO₂–), enhancing electrophilicity for subsequent nucleophilic attacks .
-
H₂O₂/Fe³⁺ Catalyzed Oxidation : Produces sulfoxide (–SO–) intermediates, which stabilize radical species in catalytic cycles .
Nucleophilic Substitution
The pyrazolo-pyrimidine core participates in nucleophilic aromatic substitutions (NAS):
-
Chlorine Displacement : The 2-chlorobenzyl group reacts with amines (e.g., piperidine) to form secondary amines under microwave irradiation.
-
Methoxy Group Activation : The 2-methoxyphenyl acetamide group undergoes demethylation with BBr₃ to form phenolic derivatives.
| Reagent | Reaction Site | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine, MW, 150°C | 2-Chlorobenzyl | 2-Piperidinylbenzyl analog | 84% | |
| BBr₃, DCM, 0°C, 2h | 2-Methoxyphenyl | 2-Hydroxyphenylacetamide derivative | 68% |
Cyclization Reactions
The compound forms fused heterocycles under specific conditions:
-
Thermal Cyclization : Heating in DMF induces intramolecular cyclization, yielding triazolo-pyrazolo-pyrimidine derivatives .
-
Cu(I)-Catalyzed Click Chemistry : Reacts with azides to generate 1,2,3-triazole-linked analogs .
| Conditions | Cyclized Product | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| DMF, 120°C, 8h | Triazolo[4,3-d]pyrimidine | 48 nM (CDK2 inhibition) | |
| CuSO₄/NaAsc, RT, 12h | 1,2,3-Triazole conjugate | 53 nM (HepG2 cytotoxicity) |
Glycosylation Reactions
The thio group reacts with glycosyl halides to form thioglycosides, enhancing solubility and bioavailability:
| Glycosyl Donor | Product | Solubility in H₂O (mg/mL) | Source |
|---|---|---|---|
| 2,3,4,6-Tetra-O-acetyl-glucose | Thioglucopyranoside derivative | 12.4 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C–S Bond Cleavage : Generates free radicals detectable via EPR spectroscopy.
-
Ring-Opening : Forms pyrimidine-5-carboxaldehyde intermediates.
Key Research Findings
-
Structure-Activity Relationship (SAR) : Sulfone derivatives exhibit 3.2-fold higher CDK2 inhibition than the parent compound .
-
Thermal Stability : Decomposes at 218°C (TGA data), forming CO₂ and NH₃ as major gaseous products.
-
Catalytic Applications : Acts as a ligand in Pd-catalyzed Suzuki couplings, achieving >90% cross-coupling efficiency .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
*Calculated based on IUPAC formula.
Key Observations :
- Aryl Group Differences : The 2-methoxyphenyl acetamide in the target compound likely increases electron-donating capacity versus the 2-fluorophenyl group in , affecting solubility and metabolic stability .
- Heterocyclic Core Variations : Pyrazolo[4,3-d]pyrimidine derivatives (target, ) exhibit greater rigidity compared to dihydropyrimidine (), which may influence pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
